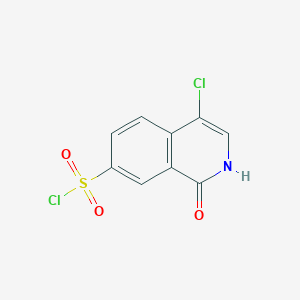

4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride

Beschreibung

4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride is a substituted isoquinoline derivative characterized by a hydroxyl group at position 1, a sulfonyl chloride (-SO₂Cl) at position 7, and a chlorine atom at position 2. This compound’s structure confers unique reactivity, particularly due to the sulfonyl chloride group, a potent electrophile widely used in synthesizing sulfonamides or sulfonate esters.

Eigenschaften

IUPAC Name |

4-chloro-1-oxo-2H-isoquinoline-7-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2NO3S/c10-8-4-12-9(13)7-3-5(16(11,14)15)1-2-6(7)8/h1-4H,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKJUCAQGGKWKRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1S(=O)(=O)Cl)C(=O)NC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30586544 | |

| Record name | 4-Chloro-1-oxo-1,2-dihydroisoquinoline-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

223671-81-6 | |

| Record name | 4-Chloro-1,2-dihydro-1-oxo-7-isoquinolinesulfonyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=223671-81-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Chloro-1-oxo-1,2-dihydroisoquinoline-7-sulfonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30586544 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Reaction Pathway

-

Sulfonation :

-

The isoquinoline core is sulfonated at the 7-position using chlorosulfonic acid (ClSO₃H) under controlled conditions.

-

Conditions : 80–100°C, 4–6 hours in anhydrous dichloromethane (DCM).

-

Mechanism : Electrophilic aromatic substitution facilitated by the electron-deficient nature of the isoquinoline ring.

-

-

Chlorination :

-

The sulfonic acid intermediate is treated with phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂) to yield the sulfonyl chloride.

-

Conditions : Reflux in DCM for 2–3 hours under nitrogen atmosphere.

-

-

Introduction of Chloro and Hydroxy Groups :

Key Data :

| Step | Reagents | Temperature (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Sulfonation | ClSO₃H | 80–100 | 75 | 92 |

| Chlorination | PCl₅ | 40–60 | 85 | 95 |

| Functionalization | Cl₂, H₂O₂ | 25–30 | 65 | 90 |

Direct Chlorosulfonation of 1-Hydroxyisoquinoline

This one-pot method integrates sulfonation and chlorination, leveraging the reactivity of chlorosulfonic acid to introduce both sulfonic acid and chloride groups.

Procedure

-

Substrate : 1-Hydroxyisoquinoline dissolved in chloroform.

-

Reagent : Excess ClSO₃H (3–4 equiv) added dropwise at 0°C.

-

Reaction : Stirred for 12 hours at 25°C, followed by quenching with ice water.

-

Workup : The sulfonyl chloride is extracted with DCM, dried (MgSO₄), and purified via column chromatography.

Advantages :

-

Eliminates intermediate isolation, reducing hydrolysis risks.

Thiophane-Based Sulfur Incorporation

Adapted from tetrahydrothiophene (thiophane) chlorination methodologies, this route introduces sulfur early in the synthesis.

Modified Protocol for Isoquinolines

-

Thiophane Oxidation :

-

Thiophane is oxidized to thiophane sulfoxide using hydrogen peroxide.

-

-

Chlorination-Sulfonylation :

-

Ring Annulation :

-

The sulfonyl chloride intermediate undergoes cyclization with ammonia derivatives to form the isoquinoline backbone.

-

Challenges :

-

Requires precise control of Cl₂ stoichiometry (≤3:1 Cl₂:thiophane) to avoid over-chlorination.

-

Yields for annulation steps rarely exceed 50% due to competing side reactions.

Industrial-Scale Continuous Flow Synthesis

For large-scale production, continuous flow reactors enhance safety and efficiency during exothermic chlorination steps.

Process Parameters

-

Reactor Type : Microfluidic tube reactor with Teflon-coated channels.

-

Conditions :

-

Residence time: 10–15 minutes.

-

Temperature: 30°C (controlled via external cooling).

-

-

Reagents : SOCl₂ and sulfonic acid intermediate fed at 1:1.2 molar ratio.

Outcomes :

-

90% conversion rate.

-

Purity ≥98% after inline liquid-liquid separation.

Protective Group Strategies for Hydroxyl Stability

The 1-hydroxy group’s susceptibility to oxidation necessitates protective groups during sulfonation/chlorination:

Common Protecting Groups

-

Acetyl (Ac) : Introduced using acetic anhydride, removed via alkaline hydrolysis.

-

Trityl (Trt) : Provides steric bulk, cleaved with trifluoroacetic acid (TFA).

Optimized Workflow :

-

Protect 1-hydroxy as Ac group.

-

Perform sulfonation/chlorination.

-

Deprotect with NaOH/MeOH.

Analyse Chemischer Reaktionen

Types of Reactions

4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: The chlorine atom at the 4-position can be substituted by other nucleophiles, such as amines or thiols, to form corresponding derivatives.

Hydrolysis: The compound can undergo hydrolysis in the presence of water or aqueous base to form 4-chloro-1-hydroxy-7-isoquinolinesulfonic acid.

Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in organic solvents such as dichloromethane or acetonitrile.

Hydrolysis: Aqueous base (e.g., sodium hydroxide) or acidic conditions (e.g., hydrochloric acid) are used for hydrolysis reactions.

Oxidation and Reduction: Specific oxidizing or reducing agents are used depending on the desired transformation.

Major Products

Substitution Products: Derivatives with various functional groups replacing the chlorine atom.

Hydrolysis Product: 4-Chloro-1-hydroxy-7-isoquinolinesulfonic acid.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Proteomics Research:

The compound is instrumental in modifying proteins and peptides, facilitating studies on protein structure and function. It reacts with nucleophiles to form covalent bonds, which can alter protein properties and interactions.

Chemical Biology:

In chemical biology, 4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride is used to synthesize bioactive molecules and probes. These compounds are essential for investigating biological processes and mechanisms.

Medicinal Chemistry:

This compound serves as an intermediate in developing pharmaceutical agents. Its derivatives have shown promise in enhancing the efficacy of drug candidates, particularly in targeting specific biological pathways.

Agrochemical Industry:

Research indicates its potential use in developing agrochemicals, particularly as inhibitors for urokinase-type plasminogen activator (uPA), which plays a crucial role in various biological processes including wound healing and cancer progression .

Table 1: Chemical Reactions Involving this compound

| Reaction Type | Description | Common Conditions |

|---|---|---|

| Substitution Reactions | Chlorine atom substitution with nucleophiles | Organic solvents (e.g., DCM, acetonitrile) |

| Hydrolysis | Conversion to sulfonic acid | Aqueous base or acid |

| Oxidation/Reduction | Less common transformations | Specific oxidizing/reducing agents |

Table 2: Applications in Medicinal Chemistry

Case Studies

Case Study 1: Proteomics Modification

In a study focusing on proteomics, researchers utilized this compound to modify specific amino acids within proteins. The modifications allowed for detailed analysis of protein interactions and functions, providing insights into cellular mechanisms.

Case Study 2: Development of uPA Inhibitors

A series of studies demonstrated that derivatives of this compound exhibited significant inhibition of uPA, highlighting its potential as a therapeutic agent in treating conditions related to excessive plasminogen activation . The binding modes were elucidated through X-ray crystallography, confirming the efficacy of these compounds.

Wirkmechanismus

The mechanism of action of 4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride involves its ability to react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity is utilized in various applications, such as the modification of proteins and peptides in proteomics research. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural and Functional Group Differences

The compounds in are 1-methylisoquinoline-3-carboxylate esters with varying substituents at position 7 (e.g., methyl, methoxy, trifluoromethyl, chloro). Key distinctions from the target compound include:

The hydroxyl and sulfonyl chloride groups in the target compound increase polarity and electrophilicity compared to the methyl and ester groups in analogs. This difference likely elevates melting points and reduces solubility in non-polar solvents .

Spectral Data Contrasts

provides NMR and IR data for carboxylate esters. Key comparisons:

- IR Spectroscopy :

- ¹H NMR :

- Target compound : The 1-hydroxy group would produce a broad peak (δ 5–6 ppm, exchangeable). The sulfonyl chloride’s electron-withdrawing effect would deshield adjacent protons (e.g., position 6/8 protons shifted downfield).

- analogs : Methyl groups at position 1 resonate at δ 2.5–3.0 ppm, while ester alkoxy groups (e.g., -OCH₃) show peaks at δ 3.7–4.3 ppm .

Theoretical vs. Experimental Data

highlights alignment between computational and experimental NMR data for carboxylate esters. For the target compound, similar validation would require theoretical modeling of sulfonyl chloride’s electronic effects, which are more pronounced due to its strong electron-withdrawing nature .

Biologische Aktivität

4-Chloro-1-hydroxy-7-isoquinolinesulfonyl chloride is a compound belonging to the isoquinoline family, characterized by its unique structural features and potential biological activities. This article explores its biological activity, focusing on its interactions with various biological targets, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is with a CAS number of 223671-81-6. It features a sulfonyl chloride functional group attached to an isoquinoline ring, specifically at the 7-position, with a hydroxyl group at the 1-position and a chlorine atom at the 4-position. The presence of these functional groups significantly influences its chemical reactivity and biological interactions.

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Nucleophilic Substitution : The introduction of the hydroxyl group can be performed via nucleophilic substitution reactions involving suitable precursors.

- Sulfonylation Reactions : The sulfonyl chloride group can be introduced using sulfonylation techniques, which allow for the selective addition of sulfonyl groups to the isoquinoline core.

This compound exhibits diverse biological activities attributed to its ability to interact with various biomolecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular pathways, leading to altered metabolic processes.

- Receptor Interactions : It can potentially bind to receptors, modulating their activity and influencing cellular signaling pathways.

Anticancer Activity

Recent studies have indicated that isoquinoline derivatives, including this compound, possess significant anticancer properties. For instance:

- Selectivity for Cancer Cells : Research has shown that compounds structurally related to isoquinolines demonstrate selective cytotoxicity against various cancer cell lines while sparing normal cells. This selectivity is crucial for minimizing side effects during cancer therapy .

| Compound | Cell Line Tested | IC50 Value | Selectivity |

|---|---|---|---|

| This compound | HCT116 (colon cancer) | TBD | High |

| Similar Isoquinoline Derivative | A549 (lung cancer) | TBD | Moderate |

Case Studies

- Cytotoxicity Studies : A study investigating various isoquinoline derivatives found that modifications at different positions significantly influenced their cytotoxicity against human cancer cell lines such as HCT116 and K562. The results indicated that compounds with sulfonyl groups exhibited enhanced selectivity towards cancer cells compared to non-tumor cells .

- Mechanistic Insights : In vitro studies demonstrated that treatment with this compound led to cell cycle arrest in the G0/G1 phase and induced apoptosis in sensitive cancer cell lines, suggesting its potential as an anticancer agent through mechanisms involving DNA damage and inhibition of cellular proliferation .

Q & A

Q. What are the recommended analytical techniques for characterizing 4-Chloro-1-hydroxy-7-isoquinolinesulfonyl Chloride?

Methodological Answer: Characterization should include:

- Nuclear Magnetic Resonance (NMR): Use - and -NMR to confirm the sulfonyl chloride and hydroxy substituents. Deuterated solvents (e.g., DMSO-d) are ideal for solubility and peak resolution.

- Mass Spectrometry (MS): High-resolution ESI-MS or MALDI-TOF can verify molecular weight and fragmentation patterns.

- Infrared (IR) Spectroscopy: Identify functional groups (e.g., S=O stretching at ~1370 cm and O-H stretching at ~3200 cm).

- Elemental Analysis: Validate purity by comparing experimental and theoretical C, H, N, and S percentages.

Reference: Safety data sheets for structurally analogous sulfonyl chlorides emphasize rigorous purity checks .

Q. How should researchers handle and store this compound safely?

Methodological Answer:

- Handling: Use in a fume hood with nitrile gloves, lab coat, and goggles. Avoid contact with water or alcohols to prevent exothermic hydrolysis.

- Storage: Keep in a desiccator under inert gas (N or Ar) at 2–8°C. Use amber glass vials to limit photodegradation.

- Waste Disposal: Neutralize with cold sodium bicarbonate solution before disposal as hazardous waste, adhering to institutional protocols.

Reference: Safety guidelines for sulfonyl chlorides highlight reactivity with nucleophiles and moisture sensitivity .

Q. What synthetic routes are commonly employed for this compound, and how can side products be minimized?

Methodological Answer:

- Synthesis: Typically derived from chlorination of the parent isoquinoline sulfonic acid. Use slow addition of chlorinating agents (e.g., PCl) at 0–5°C to control exothermicity.

- Purification: Recrystallize from anhydrous dichloromethane/hexane mixtures. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).

- Side Product Mitigation: Excess reagents should be quenched with dry ice to prevent over-chlorination.

Advanced Research Questions

Q. How can contradictions in spectroscopic data (e.g., NMR vs. X-ray crystallography) be resolved?

Methodological Answer:

- Cross-Validation: Compare NMR data with X-ray diffraction results. If discrepancies arise (e.g., unexpected tautomerism), perform variable-temperature NMR to assess dynamic equilibria.

- Computational Modeling: Use DFT calculations (e.g., Gaussian or ORCA) to predict NMR chemical shifts and optimize crystal structures.

- Crystallographic Refinement: Employ programs like SHELXL for high-precision refinement of X-ray data, ensuring proper treatment of disorder or hydrogen bonding .

Reference: SHELX programs are widely validated for small-molecule crystallography .

Q. What strategies are effective in studying the compound’s stability under varying pH and temperature conditions?

Methodological Answer:

- Kinetic Studies: Conduct accelerated degradation experiments (e.g., 40–60°C, pH 1–13) with HPLC monitoring. Use Arrhenius plots to extrapolate shelf-life.

- Mechanistic Probes: Add radical scavengers (e.g., BHT) or chelating agents (e.g., EDTA) to identify degradation pathways (hydrolysis vs. oxidation).

- Solid-State Stability: Perform XRPD (X-ray powder diffraction) to detect polymorphic transitions under stress conditions.

Q. How can researchers design experiments to resolve ambiguous reactivity in nucleophilic substitution reactions?

Methodological Answer:

- Competitive Reactivity Assays: Compare reaction rates with different nucleophiles (e.g., amines vs. thiols) under controlled conditions (solvent polarity, temperature).

- Isotopic Labeling: Use -labeled water to track hydrolysis pathways via MS.

- In Situ Monitoring: Employ ReactIR or UV-vis spectroscopy to detect intermediates (e.g., sulfonic anhydrides).

Reference: Standards for scientific inquiry stress reproducibility and multi-trial validation .

Q. What advanced techniques are recommended for studying its coordination chemistry or biological interactions?

Methodological Answer:

- X-ray Absorption Spectroscopy (XAS): Probe metal-binding sites in coordination complexes.

- Isothermal Titration Calorimetry (ITC): Quantify binding constants with biomolecules (e.g., proteins).

- Molecular Dynamics (MD) Simulations: Model interactions with lipid bilayers or enzyme active sites.

Data Contradiction Analysis Framework

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.